molecular formula C23H28N2O2 B6127567 [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone

[2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone

Cat. No.: B6127567
M. Wt: 364.5 g/mol
InChI Key: FHKDIBCNTGOOAO-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone is a complex organic compound that features both an indene and a pyrrolidine moiety

Properties

IUPAC Name

[2-(dimethylamino)-1,3-dihydroinden-2-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-24(2)23(15-17-9-4-5-10-18(17)16-23)22(26)25-14-8-12-20(25)19-11-6-7-13-21(19)27-3/h4-7,9-11,13,20H,8,12,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKDIBCNTGOOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC2=CC=CC=C2C1)C(=O)N3CCCC3C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone involves several steps. One common method includes the formation of the indene and pyrrolidine rings separately, followed by their coupling through a methanone bridge. The reaction conditions typically involve the use of strong bases and solvents such as dichloromethane or toluene. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially under acidic or basic conditions.

Scientific Research Applications

[2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)-1,3-dihydroinden-2-yl]-[2-(2-methoxyphenyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other indene and pyrrolidine derivatives, such as:

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